3’-Azido-3’-deoxyadenosine is a purine nucleoside analogue . It is an analogue of adenosine in which the ribose 3’-hydroxyl group is replaced by a reactive azido group . The reactive azido group in 3’-N3-Ado allows for reaction with suitable ligands .
The synthesis of 3’-Azido-3’-deoxyadenosine involves a 3’-oxidation/reduction/substitution procedure . The key 3’-azido derivative was obtained through this procedure. A modified purification protocol on a larger scale was developed for the oxidation step using the Garegg reagent .
The molecular structure of 3’-Azido-3’-deoxyadenosine is complex and involves several key components . The molecule is composed of a purine base (adenine), a deoxyribose sugar, and an azido group at the 3’ position of the sugar .
3’-Azido-3’-deoxyadenosine is involved in several chemical reactions. It is a substrate for E. coli thymidine kinase . It can be converted to its mono-, di-, and triphosphate metabolites . Of these, AZT-5’-triphosphate is the most potent inhibitor of replicative DNA synthesis .
The physical and chemical properties of 3’-Azido-3’-deoxyadenosine include a molecular weight of 292.25 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 9 . Its exact mass is 292.10323627 g/mol . It has a topological polar surface area of 134 Ų .
3'-Azido-3'-deoxyadenosine is a synthetic nucleoside analog of adenosine, characterized by the substitution of the hydroxyl group at the 3' position with an azido group. This compound has garnered attention due to its potential applications in antiviral and anticancer therapies, particularly as a building block in the synthesis of various nucleic acid derivatives.
Source and Classification
3'-Azido-3'-deoxyadenosine is classified as a purine nucleoside analog. It is derived from adenosine through chemical modifications that introduce the azido group. Its structural formula is , and it has a molecular weight of approximately 292.25 g/mol, with a CAS number of 58699-62-0 .
The synthesis of 3'-azido-3'-deoxyadenosine typically involves several key steps:
The molecular structure of 3'-azido-3'-deoxyadenosine features:
The compound's structural representation can be summarized as follows:
3'-Azido-3'-deoxyadenosine can participate in various chemical reactions typical of nucleoside analogs:
These reactions are crucial for developing new therapeutic agents and exploring their mechanisms of action.
The mechanism of action of 3'-azido-3'-deoxyadenosine primarily involves its incorporation into nucleic acids during replication. Once integrated into viral RNA or DNA:
Research indicates that derivatives like 3'-azido-3'-deoxyadenosine exhibit significant antiviral properties, making them valuable in therapeutic contexts.
The physical properties of 3'-azido-3'-deoxyadenosine include:
Chemical properties include:
Relevant data indicate that this compound's stability and solubility make it suitable for laboratory applications and further chemical modifications .
3'-Azido-3'-deoxyadenosine finds applications in various scientific fields:
3'-Azido-3'-deoxyadenosine (CAS 58699-62-0) is a synthetic purine nucleoside analog characterized by the systematic name [(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-4-azido-5-(hydroxymethyl)oxolan-3-ol]. Its molecular formula is C10H12N8O3, with a molecular weight of 292.25 g/mol [4] [8]. The compound features a stereospecific β-D-ribofuranose ring where the 3'-hydroxyl group is replaced by an azido (-N3) moiety. This structural modification confers distinct physicochemical properties:
Table 1: Key Physicochemical Properties of 3'-Azido-3'-deoxyadenosine
Property | Value/Description |
---|---|
Molecular Weight | 292.25 g/mol |
Molecular Formula | C10H12N8O3 |
Appearance | White to off-white solid |
Melting Point | 212–214°C |
Solubility (DMSO) | 125 mg/mL (427.72 mM) |
CAS Registry Number | 58699-62-0 |
3'-Azido-3'-deoxyadenosine emerged during the 1970–1980s surge in nucleoside analog research, driven by the need for antiviral and anticancer agents. Its synthesis was first reported in 1974 as part of efforts to modify ribose moieties to inhibit nucleic acid metabolism [6]. Unlike its thymidine counterpart AZT (azidothymidine), which gained clinical approval for HIV treatment, 3'-azido-3'-deoxyadenosine was primarily investigated for:
3'-Azido-3'-deoxyadenosine serves as a versatile scaffold in multiple research domains:
Anticancer Mechanisms
Chemical Biology Applications
Virology Studies
Although inactive against HIV-1 in early trials [10], it inhibits vaccinia virus replication at 4 μg/mL by disrupting viral DNA polymerase processivity [8].
Table 2: Research Applications of 3'-Azido-3'-deoxyadenosine
Application Domain | Mechanism/Utility | Key Findings |
---|---|---|
Anticancer Research | DNA chain termination | Broad-spectrum activity against lymphoid malignancies |
Chemical Biology | CuAAC/SPAAC conjugation | Enables synthesis of stable tRNA-aa analogs |
Enzyme Probing | Fluorescent ATP analog synthesis | 17-fold fluorescence increase upon myosin binding |
Virology | Viral DNA polymerase inhibition | IC50 ~4 μg/mL for vaccinia virus |
Table 3: Standardized Nomenclature of 3'-Azido-3'-deoxyadenosine
Nomenclature Type | Name |
---|---|
IUPAC Name | (2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-4-azido-5-(hydroxymethyl)oxolan-3-ol |
Synonyms | 3'-Azido-3'-deoxyadenosine; 9-(3-Azido-3-deoxy-β-D-ribofuranosyl)adenine |
Chemical Abbreviations | 3'-N3-dA; Azido-adenosine |
Registry Identifiers | CAS 58699-62-0; PubChem CID 148158 |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0